molecular formula C13H15Cl3O2 B14287756 2,4,5-Trichlorophenyl heptanoate CAS No. 137710-65-7

2,4,5-Trichlorophenyl heptanoate

Cat. No.: B14287756
CAS No.: 137710-65-7
M. Wt: 309.6 g/mol
InChI Key: JDAZILLYSCYDKF-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl heptanoate is a synthetic organic compound offered for research and development purposes. This chemical is an ester derivative of 2,4,5-trichlorophenol and heptanoic acid. As a chlorinated phenyl ester, it is of significant interest in chemical synthesis and material science, potentially serving as a building block for more complex molecules or as a model compound in degradation and environmental fate studies. Researchers may investigate its physical and chemical properties, including its solubility, stability, and hydrolysis kinetics. The presence of the trichlorophenyl moiety, a group known from its use in herbicide synthesis such as 2,4,5-T , suggests potential applications in agricultural chemistry research, though all such investigations are confined to a laboratory setting. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and conduct a comprehensive risk assessment prior to handling, as related chlorophenols can be toxic and require careful management .

Properties

CAS No.

137710-65-7

Molecular Formula

C13H15Cl3O2

Molecular Weight

309.6 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) heptanoate

InChI

InChI=1S/C13H15Cl3O2/c1-2-3-4-5-6-13(17)18-12-8-10(15)9(14)7-11(12)16/h7-8H,2-6H2,1H3

InChI Key

JDAZILLYSCYDKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 2,4,5-Trichlorophenol Preparation

The synthesis of 2,4,5-trichlorophenol serves as the foundational step for subsequent esterification. Two dominant methodologies emerge from the literature:

Diazotization and Hydrolysis of 2,4,5-Trichloroaniline

This method, described by Chen Xingquan et al. (2019), involves a Sandmeyer reaction to convert 2,4,5-trichloroaniline into the corresponding phenol. The process occurs in two stages:

  • Diazotization : A solution of 2,4,5-trichloroaniline in 30% sulfuric acid is treated with sodium nitrite at 8°C to form a diazonium salt.
  • Hydrolysis : The diazonium salt is hydrolyzed using copper(II) sulfate pentahydrate in 30% sulfuric acid at 80°C, yielding 2,4,5-trichlorophenol with a purity of 97% and a yield of 75.8%.

Critical parameters include strict temperature control during diazonium salt formation and the use of dichloroethane for extraction. The method’s efficiency is attributed to the stabilization of intermediates by sulfuric acid, which minimizes side reactions.

Alkaline Hydrolysis of 1,2,4,5-Tetrachlorobenzene

A patent by Edward Joseph Gump (1948) details the reaction of 1,2,4,5-tetrachlorobenzene with alkali metal hydroxides in ethylene glycol or propylene glycol at 160–200°C under atmospheric pressure. Sodium hydroxide (2–3 equivalents) in 750 g of ethylene glycol achieves near-quantitative conversion after 3.5 hours. The phenol is precipitated via acidification with hydrochloric acid, extracted with benzene, and distilled to isolate the product. This method avoids hazardous diazonium intermediates but requires high-temperature reactors and specialized solvents.

Table 1: Comparative Analysis of 2,4,5-Trichlorophenol Synthesis Methods
Method Reactants Conditions Yield Purity
Diazotization 2,4,5-Trichloroaniline, NaNO₂ 8°C (Stage 1), 80°C (Stage 2) 75.8% 97%
Alkaline Hydrolysis 1,2,4,5-Tetrachlorobenzene, NaOH 160–200°C, 3.5 hrs ~95% ≥99%

Esterification of 2,4,5-Trichlorophenol with Heptanoic Acid

Esterification strategies for 2,4,5-trichlorophenol prioritize overcoming the steric and electronic hindrance imposed by its three chlorine atoms. Three principal methods are documented:

Schotten-Baumann Acylation

The reaction of 2,4,5-trichlorophenol with heptanoyl chloride in the presence of aqueous sodium hydroxide facilitates nucleophilic acyl substitution. A 2021 study reported a 68% yield when using a 1:1.2 molar ratio of phenol to acyl chloride at 0–5°C for 4 hours. The low yield is attributed to incomplete dissolution of the phenolic substrate, necessitating phase-transfer catalysts such as tetrabutylammonium bromide to enhance interfacial reactivity.

Carbodiimide-Mediated Coupling

The use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane enables room-temperature esterification over 24 hours, yielding 84% of the target ester. This method circumvents the need for acyl chlorides but requires rigorous drying of reagents and solvents to prevent hydrolysis of the active intermediate.

Table 2: Esterification Method Performance Metrics
Method Catalyst/Reagent Conditions Yield
Schotten-Baumann Heptanoyl chloride, NaOH 0–5°C, 4 hrs 68%
Fischer Esterification H₂SO₄ 120°C, 12 hrs 52%
DCC/DMAP Coupling DCC, DMAP RT, 24 hrs 84%

Analytical Characterization

Post-synthesis analysis employs gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The GC-MS profile of 2,4,5-trichlorophenyl heptanoate shows a molecular ion peak at m/z 328 (C₁₃H₁₅Cl₃O₂), with characteristic fragments at m/z 197 (C₆H₃Cl₃O⁻) and m/z 131 (C₇H₁₅CO⁺). ¹H NMR (400 MHz, CDCl₃) exhibits a triplet at δ 0.88 ppm (CH₃), a multiplet at δ 1.25–1.35 ppm (CH₂), and a singlet at δ 7.45 ppm (aromatic protons).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,4,5-Trichlorophenyl heptanoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and other oxidized products.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of heptanoic acid and other oxidized derivatives.

    Reduction: Formation of heptanol and other reduced derivatives.

    Substitution: Formation of various substituted phenyl heptanoates.

Scientific Research Applications

Chemistry: 2,4,5-Trichlorophenyl heptanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound can be used to study the effects of chlorinated phenyl esters on biological systems. It may serve as a model compound for understanding the behavior of similar substances in biological environments.

Industry: In industrial applications, this compound can be used as a precursor for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenyl heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing 2,4,5-Trichlorophenol and heptanoic acid. The phenyl ring with chlorine substituents can interact with enzymes and receptors, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of 2,4,5-trichlorophenyl heptanoate with structurally or functionally related compounds, inferred from available

Property This compound 2,4,5-Trichlorophenyl Acetate Tetrachlorvinphos (Gardona®) 2,4,5-Trichlorophenol
Molecular Formula C₁₃H₁₅Cl₃O₂ C₈H₅Cl₃O₂ C₁₀H₉Cl₄O₄P C₆H₃Cl₃O
Molecular Weight (g/mol) ~311.6 ~235.5 365.9 197.4
Primary Use Hypothesized: Plasticizer or pesticide intermediate Environmental contaminant Insecticide Disinfectant/herbicide
Water Solubility Low (estimated <1 mg/L) Moderate (~50 mg/L) Low (~3 mg/L) Moderate (~500 mg/L)
Environmental Persistence High (long alkyl chain) Moderate High High
Toxicity Unknown; likely moderate Moderate (aquatic toxicity) High (neurotoxic) High (carcinogenic)

Key Research Findings

Structural and Functional Differences

  • Alkyl Chain Length: The heptanoate ester’s extended carbon chain increases lipophilicity compared to 2,4,5-trichlorophenyl acetate, reducing water solubility and enhancing adsorption to organic matter in soil or sediment .
  • Phosphate vs. Carboxylate Esters: Tetrachlorvinphos contains a phosphate group, enabling acetylcholinesterase inhibition—a mode of action absent in carboxylate esters like the heptanoate derivative .

Environmental Impact

  • Chlorinated phenyl esters, including 2,4,5-trichlorophenyl acetic acid, are persistent groundwater contaminants due to slow degradation rates . The heptanoate variant’s larger molecular size may further delay microbial breakdown.
  • Tetrachlorvinphos’s regulatory tolerances (e.g., 180.252 ppm in certain applications) highlight its controlled use as a pesticide, whereas carboxylate esters may lack such oversight .

Toxicity Profile

  • Unlike tetrachlorvinphos, which exhibits acute neurotoxicity, carboxylate esters like the heptanoate derivative are less likely to directly inhibit enzymes but may still bioaccumulate in fatty tissues .
  • 2,4,5-Trichlorophenol, a common metabolite of these esters, is linked to carcinogenicity, suggesting that ester hydrolysis in the environment or organisms could pose secondary risks .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,4,5-trichlorophenyl heptanoate with high purity?

  • Methodological Answer : Synthesis typically involves esterification of 2,4,5-trichlorophenol with heptanoyl chloride under anhydrous conditions. Use catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can achieve >95% purity, as validated by HPLC with UV detection at 254 nm . Monitor reaction progress using TLC (Rf ~0.6 in 7:3 hexane:ethyl acetate).

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of:

  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR peaks to computational predictions (e.g., ChemSpider data for analogous spiro compounds ).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+^+) using ESI-MS, targeting m/z ~318.5 (C13_{13}H15_{15}Cl3_3O3_3).
  • FT-IR : Identify ester carbonyl stretching (~1740 cm1^{-1}) and C-Cl vibrations (600–800 cm1^{-1}).

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Follow GHS guidelines for chlorinated aromatic esters:

  • Use PPE (nitrile gloves, goggles, fume hood) to avoid dermal/oral exposure.
  • Store at 2–8°C in amber glass vials under inert gas (N2_2 or Ar) to prevent hydrolysis .
  • Dispose of waste via incineration (≥1200°C) to minimize persistent chlorinated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, stability) of this compound?

  • Methodological Answer : Discrepancies may arise from impurities or measurement techniques. For example:

  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under N2_2 to avoid decomposition.
  • Hydrolytic Stability : Conduct accelerated aging studies (pH 3–10, 40–60°C) and quantify degradation via HPLC-MS. Compare results to structurally similar esters (e.g., formate derivatives ).

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?

  • Methodological Answer : Simulate environmental conditions using:

  • Aqueous Systems : Expose the compound to UV light (λ = 254 nm) in buffered solutions (pH 7.4) and analyze photolysis products via GC-MS.
  • Soil Microcosms : Monitor aerobic/anaerobic degradation using 14^{14}C-labeled analogs to track mineralization rates. Prioritize identifying chlorinated metabolites (e.g., 2,4,5-trichlorophenol) linked to groundwater contamination risks .

Q. How can researchers optimize reaction yields when modifying the heptanoate moiety (e.g., for prodrug development)?

  • Methodological Answer :

  • Substituent Effects : Test alkyl chain length variations (C5–C9) to balance lipophilicity (logP) and reactivity. Use QSAR models to predict esterase cleavage rates.
  • Catalytic Systems : Screen ionic liquids (e.g., [BMIM][BF4_4]) or enzyme catalysts (e.g., Candida antarctica lipase B) for regioselective modifications .

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